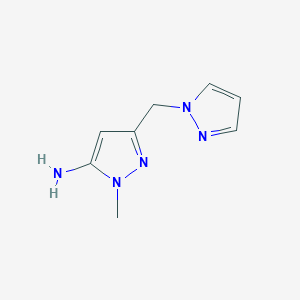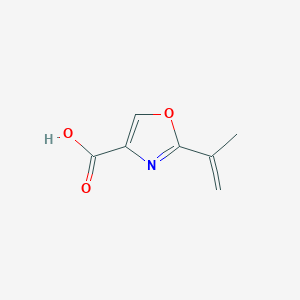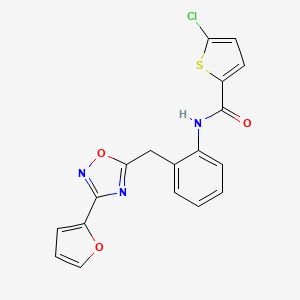![molecular formula C12H17N5O3S2 B2538507 N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034532-88-0](/img/structure/B2538507.png)
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a complex organic compound characterized by a heterocyclic structure containing sulfur and nitrogen atoms. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.
Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:
Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.
Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.
Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Various Substituted Derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine: : Lacks the sulfonamide group, leading to different chemical and biological properties.
4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide: : Does not have the N,N-dimethyl modification, affecting its reactivity and potency.
Unique Properties
The presence of both the piperidine sulfonamide group and the N,N-dimethyl modifications confer unique chemical stability and biological activity, making it more versatile in applications compared to its analogs.
There you go.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBFFZNFXABET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)


![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)


![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)


